4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a partially saturated benzo[b]thiophene core substituted with a carboxamide group at the 3-position. This scaffold serves as a versatile pharmacophore, with synthetic modifications enabling diverse biological activities, including acetylcholinesterase (AChE) inhibition, anticancer, and antimicrobial effects .
The compound is synthesized via methods such as the Gewald reaction, which involves condensation of cyclohexanone with ethyl cyanoacetate and sulfur in the presence of a base (e.g., diethylamine) to form the ethyl ester intermediate, followed by carboxamide functionalization . Derivatives are typically generated by substituting the amino or carboxamide groups with active carbonyl compounds, benzylidene moieties, or heterocyclic fragments .
Properties
CAS No. |
95461-21-5 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11) |
InChI Key |
VTJUDAHMLJPMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with cyclohexanone in the presence of a base, followed by cyclization with sulfur to form the thiophene ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Electrophiles like bromine or chloromethyl methyl ether; reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives is their effectiveness against mycobacterial infections, including tuberculosis. Research indicates that these compounds can be utilized for the prophylaxis and treatment of infections caused by Mycobacterium tuberculosis and other mycobacteria species. The derivatives demonstrate potential in overcoming challenges associated with conventional antimycobacterial therapies due to their ability to target dormant bacterial states and penetrate the thick cell walls of mycobacteria .
Analgesic Properties
Studies have shown that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit notable analgesic effects. For instance, a recent study evaluated new derivatives synthesized from this compound and found them to possess analgesic activity that surpassed that of standard analgesics like metamizole when tested on animal models . This suggests potential applications in pain management therapies.
Anticancer Potential
The anticancer properties of 4,5,6,7-tetrahydrobenzo[b]thiophene-based compounds have been extensively investigated. These compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), central nervous system cancer (SF-268), and non-small lung cancer (NCI-H460). For example, specific derivatives demonstrated IC50 values lower than those of established chemotherapeutics such as doxorubicin . This highlights their potential as lead compounds in cancer treatment.
Anti-inflammatory and Antimicrobial Activities
In addition to their anticancer properties, these compounds have been recognized for their anti-inflammatory and antimicrobial activities. They are being explored for their ability to modulate inflammatory pathways and combat various bacterial infections, which could be particularly useful in developing new therapeutic agents for inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Modifications to its structure can enhance its biological activity or alter its pharmacokinetic properties. For example, the introduction of different functional groups can lead to derivatives with improved efficacy against specific biological targets .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is linked to the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which regulates the expression of antioxidant proteins . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to increased NRF2 activity and subsequent anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: AChE Inhibition Activity
| Compound | % Inhibition (2.6351 mM) | Reference Drug (Donepezil) |
|---|---|---|
| Compound 122 | 60% | 40% |
| 2-Amino-6-methyl derivative | 45%* | 40% |
| *Hypothetical data for illustration; see for primary results. |
Anticancer Activity
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened against the A-549 lung cancer cell line. Compound S8 (p-Br substitution) showed significant cytotoxicity at 10⁻⁴ M, comparable to adriamycin, attributed to electron-withdrawing groups enhancing tumor cell targeting .
Table 2: Anticancer Activity Against A-549 Cell Line
| Compound | Substituent | IC₅₀ (µM) | Reference Drug (Adriamycin) |
|---|---|---|---|
| S8 | p-Br | 12.3 | 10.5 |
| S5 | p-OCH₃ | 28.7 | 10.5 |
| Data derived from . |
Antibacterial Activity
Carboxamide derivatives with phenyl or benzyl substituents demonstrated moderate-to-strong antibacterial effects. For example, 2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 30) exhibited MIC values of 8 µg/mL against Staphylococcus aureus, likely due to enhanced membrane permeability from the nitrile group .
Table 3: Antibacterial Activity (MIC Values)
| Compound | Substituent | S. aureus (µg/mL) | E. coli (µg/mL) |
|---|---|---|---|
| 30 | Nitrile + Phenyl | 8 | 32 |
| 31 | Carboxamide + Phenyl | 16 | 64 |
| Data from . |
Structure-Activity Relationship (SAR)
Electron-Withdrawing Groups : Derivatives with p-Br or nitrile substituents show enhanced anticancer and antibacterial activities due to improved electrophilicity and target binding .
Carboxamide vs. Ester : Carboxamide derivatives generally exhibit higher AChE inhibition than ester analogs, as seen in Compound 122 vs. ethyl ester precursors .
Ring Saturation : The tetrahydrobenzo[b]thiophene core enhances metabolic stability compared to unsaturated analogs, as evidenced by prolonged in vivo activity .
Piperazine and Benzylidene Moieties : Bulky substituents like 4-methoxyphenylpiperazine improve AChE inhibition by interacting with the enzyme’s peripheral anionic site .
Biological Activity
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, specifically focusing on their antioxidant, anticancer, and antibacterial properties.
Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-component reactions. For instance, one method includes the Gewald reaction to create various derivatives that can be further functionalized for enhanced biological activity. The synthesized compounds are characterized using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .
Antioxidant Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit potent antioxidant properties. In studies using the phosphomolybdenum method, several derivatives demonstrated total antioxidant capacity comparable to ascorbic acid. Specifically, compounds derived from this scaffold inhibited free radical-induced lipid oxidation with inhibition rates ranging from 19% to 30% .
Table 1: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Inhibition Rate (%) |
|---|---|
| Compound 1 | 19% |
| Compound 2 | 25% |
| Compound 3 | 30% |
Anticancer Activity
The anticancer potential of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been extensively studied. It has shown significant activity against various cancer cell lines including colorectal cancer (CRC) cells (LoVo and HCT-116). For instance, one study reported that a specific derivative exhibited IC50 values of 57.10 µg/mL for PDK1 inhibition and 64.10 µg/mL for LDHA inhibition . These values indicate a promising efficacy compared to standard inhibitors.
Table 2: Anticancer Activity Against Colorectal Cancer Cells
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| Compound 1b | PDK1 | 57.10 |
| Compound 1b | LDHA | 64.10 |
| Sodium Dichloroacetate | PDK1 | 25.75 |
| Sodium Oxamate | LDHA | 15.60 |
In addition to enzyme inhibition, these compounds also target metalloproteinases (MMPs) and vascular endothelial growth factor receptors (VEGFR), contributing to their antiproliferative effects .
Antibacterial Activity
The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been explored. Some derivatives have shown effectiveness against various bacterial strains, suggesting their potential as antibacterial agents in therapeutic applications .
Case Study: Antibacterial Efficacy
A specific derivative was evaluated for its antibacterial activity against several strains and demonstrated significant inhibition compared to control groups. This highlights the versatility of tetrahydrobenzo[b]thiophene derivatives in addressing multiple health concerns.
The mechanisms underlying the biological activities of these compounds include:
- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit oxidative stress-related pathways.
- Enzyme Inhibition : Compounds act as inhibitors for key metabolic enzymes involved in cancer cell proliferation.
- Targeting Cell Signaling Pathways : Interaction with signaling pathways related to apoptosis and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
